(2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile
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Overview
Description
(2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Construction of the Pyrrolidine Ring: This can be achieved via cyclization of suitable intermediates.
Introduction of the Nitrile Group: This step may involve nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methoxyethyl group.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive functional groups.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring, for example, is known to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(1H-Pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile
- (2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carbonitrile
Uniqueness
What sets (2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile apart is the specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the methoxyethyl group, for example, might enhance its solubility or alter its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C13H18N4O2 |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
(2R,3R)-2-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C13H18N4O2/c1-9-11(8-15-16(9)2)13-10(7-14)6-12(18)17(13)4-5-19-3/h8,10,13H,4-6H2,1-3H3/t10-,13+/m0/s1 |
InChI Key |
YGMVROKUQGOPIC-GXFFZTMASA-N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2CCOC)C#N |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)C#N |
Origin of Product |
United States |
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